2-Methyldiphenylmethane

Physical properties Thermal fluids Low-temperature applications

2-Methyldiphenylmethane (CAS 713-36-0), also known as 2-benzyltoluene or 1-benzyl-2-methylbenzene, is a C14H14 alkylated diphenylmethane derivative with a molecular weight of 182.26 g/mol. The compound is characterized by a melting point of 6.64°C, a boiling point of 279–281°C at 760 mmHg (or 92°C at 1 mmHg), a density of 0.99–0.9985 g/cm³ at 20°C, and a refractive index of 1.5740–1.5763.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 713-36-0
Cat. No. B1215975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldiphenylmethane
CAS713-36-0
Synonymsmonobenzyl toluene
monobenzyltoluene
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=CC=CC=C2
InChIInChI=1S/C14H14/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
InChIKeyPQTAUFTUHHRKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyldiphenylmethane (CAS 713-36-0): Procurement-Grade Specifications and Physical Property Baseline


2-Methyldiphenylmethane (CAS 713-36-0), also known as 2-benzyltoluene or 1-benzyl-2-methylbenzene, is a C14H14 alkylated diphenylmethane derivative with a molecular weight of 182.26 g/mol . The compound is characterized by a melting point of 6.64°C, a boiling point of 279–281°C at 760 mmHg (or 92°C at 1 mmHg), a density of 0.99–0.9985 g/cm³ at 20°C, and a refractive index of 1.5740–1.5763 [1]. Commercial grades are typically supplied as a clear liquid with purities of 95–98% . 2-Methyldiphenylmethane is an ortho-methyl substituted diphenylmethane, distinguishing it from its meta- and para-isomers as well as from unsubstituted diphenylmethane and higher alkyl-chain derivatives. The compound serves as a versatile intermediate in organic synthesis, particularly for anthraquinone production via oxidation, and as a component in high-temperature heat transfer fluids and dielectric formulations due to its favorable thermal stability and low freezing point .

Why 2-Methyldiphenylmethane Cannot Be Substituted with Isomeric or Unsubstituted Analogs in Critical Applications


Generic substitution of 2-methyldiphenylmethane with diphenylmethane or its 3- and 4-methyl positional isomers is not technically valid in applications requiring specific physical properties or defined synthetic outcomes. The ortho-methyl substitution on 2-methyldiphenylmethane produces a distinct melting point of 6.61°C, compared to -27.83°C for 3-methyldiphenylmethane and 4.58°C for 4-methyldiphenylmethane [1]. This 10–34°C difference in solidification temperature is critical for low-temperature fluidity in heat transfer and dielectric fluids, where 3-methyldiphenylmethane may confer superior freeze resistance while 2-methyldiphenylmethane may be unsuitable for extreme sub-zero applications [2]. In synthesis, the ortho-methyl group sterically influences electrophilic aromatic substitution regiochemistry and oxidation pathways: oxidation of 2-methyldiphenylmethane yields anthraquinone via intramolecular cyclization, a reaction not available to the 3- or 4-isomers or to diphenylmethane itself, which instead yields benzophenone derivatives [3]. Furthermore, Friedel-Crafts benzylation of toluene produces an isomer mixture with o-:p- ratios ranging from ~0.65 to ~1.10 depending on catalyst and conditions, meaning procurement of isomerically pure 2-methyldiphenylmethane requires either selective synthesis or post-reaction separation, not simply purchasing a generic benzyltoluene mixture [4]. These quantified differences in both physical behavior and chemical reactivity mandate compound-specific procurement for target applications.

Quantitative Differentiation of 2-Methyldiphenylmethane from Closest Analogs: Head-to-Head Data for Procurement Decisions


Physical Property Divergence: Melting Point, Boiling Point, and Viscosity of 2-Methyldiphenylmethane Versus 3- and 4-Isomers

2-Methyldiphenylmethane exhibits a melting point of 6.61°C, a boiling point of 280.50°C at 760 mmHg, a density of 1.00198 g/mL at 20°C, and a kinematic viscosity of 3.26 centistokes at 37.8°C [1]. In direct comparison, 3-methyldiphenylmethane has a significantly lower melting point of -27.83°C and lower viscosity of 2.58 centistokes at 37.8°C, while 4-methyldiphenylmethane has a melting point of 4.58°C and viscosity of 2.30 centistokes at 37.8°C [1]. Unsubstituted diphenylmethane melts at 22–25°C, boils at 264–265°C, and has a density of 1.006 g/mL [2].

Physical properties Thermal fluids Low-temperature applications

Friedel-Crafts Benzylation Selectivity: 2-Methyldiphenylmethane vs. 4-Methyldiphenylmethane Yield Ratios

In the Friedel-Crafts benzylation of toluene with benzyl chloride over Fe³⁺-exchanged titanate nanotube (Fe-TNTs) catalyst at 70°C, the reaction produced 2-methyldiphenylmethane (ortho-isomer) with 39.2% selectivity and 4-methyldiphenylmethane (para-isomer) with 60.8% selectivity, giving an o/p ratio of 0.64 [1]. Over silica-supported indium (RH-xIn) catalysts, benzylation of toluene similarly yielded 2-methyldiphenylmethane and 4-methyldiphenylmethane as major products with disubstituted products as minor components [2]. In a commercial FeCl₃-catalyzed process, the isomer distribution was reported as 39.1 wt% ortho, 5.4 wt% meta, and 35.5 wt% para, with dibenzyltoluene as a byproduct .

Friedel-Crafts alkylation Isomer selectivity Catalysis

Oxidative Conversion to Anthraquinone: 2-Methyldiphenylmethane as a Unique Precursor

2-Methyldiphenylmethane undergoes liquid-phase air oxidation in the presence of a cobalt-manganese-bromine catalyst at 75–250°C to yield anthraquinone, a reaction that proceeds via intramolecular cyclization enabled specifically by the ortho-methyl group [1]. In one reported process, the yield of anthraquinone from 2-methyldiphenylmethane was 7 mole% [2]. The ortho-methyl substitution is essential for this cyclization pathway; the 3- and 4-methyl isomers (as well as unsubstituted diphenylmethane) cannot undergo the same intramolecular ring closure and instead oxidize to benzophenone derivatives [3]. A two-stage vapor-phase oxidation process using lead monoxide catalyst has been disclosed for converting 2-methyldiphenylmethane to anthraquinone with reduced byproduct formation [4].

Oxidation Anthraquinone synthesis Catalytic vapor-phase oxidation

Validated Application Scenarios for 2-Methyldiphenylmethane Based on Quantified Differentiation


Synthesis of Anthraquinone and Substituted Anthraquinones via Intramolecular Oxidative Cyclization

2-Methyldiphenylmethane serves as the exclusive diphenylmethane isomer capable of yielding anthraquinone upon oxidation. This application leverages the ortho-methyl group to enable intramolecular cyclization under liquid-phase (Co-Mn-Br catalyst, 75–250°C) or vapor-phase (PbO catalyst) oxidation conditions. Researchers and process chemists synthesizing anthraquinone intermediates for dyes, pulp-digestion assistants, and pharmaceuticals must procure 2-methyldiphenylmethane rather than its meta- or para-isomers, which oxidize to benzophenones and cannot cyclize to the anthraquinone core [1]. The commercial relevance of this pathway is underscored by multiple patents disclosing catalyst systems optimized specifically for this ortho-substituted substrate [2].

Dielectric Fluids and High-Temperature Heat Transfer Media Requiring Specific Low-Temperature Fluidity

2-Methyldiphenylmethane is utilized as a component in dielectric fluids and heat transfer media where its melting point of 6.61°C and boiling point of 280.50°C define its operating temperature window [3]. For applications requiring operation below 0°C, the 3-isomer (MP -27.83°C) is generally preferred, whereas for ambient or slightly above-ambient temperature applications, 2-methyldiphenylmethane may be selected based on availability and cost. Users must evaluate the specific low-temperature fluidity requirements of their closed-system thermal management applications and select the isomer that provides the necessary freeze protection. Benzyltoluene mixtures (containing all three isomers) are commercially available as heat transfer fluids (e.g., JARYLEC C-100, containing ~36% ortho, ~6% meta, ~38% para) , but for applications demanding pure ortho-isomer properties, single-isomer 2-methyldiphenylmethane procurement is necessary.

Organic Synthesis Intermediate Requiring Ortho-Substituted Diphenylmethane Scaffold

2-Methyldiphenylmethane functions as a key intermediate in the synthesis of more complex organic molecules where the ortho-methyl group imparts steric and electronic effects distinct from those of the 3- and 4-isomers. In Friedel-Crafts alkylations, the ortho-isomer is generally the minor product (39.2% selectivity vs. 60.8% para under Fe-TNTs catalysis) [4], meaning its procurement as a pure compound requires dedicated synthetic approaches such as the reaction of 2-chloromethyltoluene with benzene in liquid hydrogen fluoride [5]. Medicinal chemistry and agrochemical research programs exploring structure-activity relationships among diphenylmethane derivatives require isomerically pure 2-methyldiphenylmethane to avoid confounding results from isomeric mixtures. The compound's availability in research quantities (1g to 25g) at purities of 95–98% supports such laboratory-scale investigations .

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